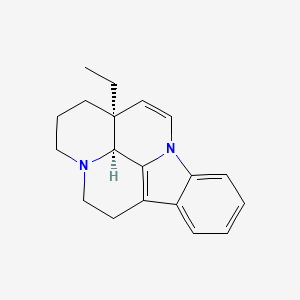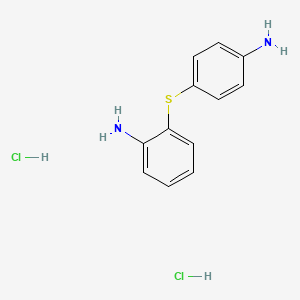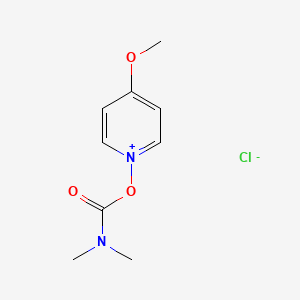
(-)-Eburnamenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Eburnamenine: is a naturally occurring indole alkaloid found in the plant species Vinca minor. It is known for its complex structure and significant pharmacological properties. This compound has attracted considerable attention due to its potential therapeutic applications, particularly in the field of neurology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Eburnamenine typically involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. This is followed by various functional group modifications to achieve the final compound. The reaction conditions often involve acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the production process.
化学反应分析
Types of Reactions: (-)-Eburnamenine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
Chemistry: In chemistry, (-)-Eburnamenine is used as a precursor for the synthesis of more complex indole alkaloids. Its unique structure makes it a valuable starting material for various synthetic transformations.
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to interact with various neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Medicine: Medically, this compound has been investigated for its potential use in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and pharmacological properties make it a valuable compound for drug discovery and development.
作用机制
Molecular Targets and Pathways: (-)-Eburnamenine exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. Additionally, this compound may inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
相似化合物的比较
Vinblastine: Another indole alkaloid with similar pharmacological properties.
Vincristine: Known for its use in chemotherapy, this compound shares structural similarities with (-)-Eburnamenine.
Reserpine: An alkaloid with antihypertensive and antipsychotic effects.
Uniqueness: What sets this compound apart from these similar compounds is its specific interaction with neurotransmitter systems and its potential neuroprotective effects. While other indole alkaloids may have broader pharmacological activities, this compound’s unique mechanism of action makes it particularly valuable for neurological research and therapy.
属性
CAS 编号 |
38199-30-3 |
|---|---|
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene |
InChI |
InChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m1/s1 |
InChI 键 |
VKTOXAGUZWAECL-MOPGFXCFSA-N |
手性 SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
规范 SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)



